Robalzotan

Description

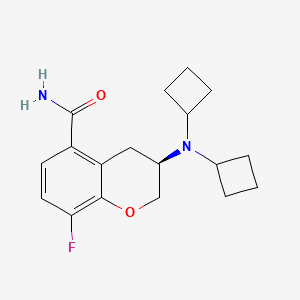

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O2/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12/h7-8,11-13H,1-6,9-10H2,(H2,20,22)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTUXRKNJYPMCG-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168743 | |

| Record name | Robalzotan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169758-66-1 | |

| Record name | Robalzotan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169758-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Robalzotan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169758661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Robalzotan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06538 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Robalzotan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROBALZOTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I18M56OGME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Robalzotan (NAD-299): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robalzotan (also known as NAD-299 or AZD-7371) is a potent and selective antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical data and outlining the experimental methodologies used to elucidate its pharmacological profile. The document includes a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows. This compound's primary action is to block the inhibitory effects of serotonin at 5-HT1A autoreceptors and heteroreceptors, leading to a disinhibition of serotonergic neuron firing and an increase in acetylcholine release in specific brain regions. This profile has led to its investigation as a potential therapeutic agent for depression and other neurological disorders.[1][3]

Core Mechanism of Action: 5-HT1A Receptor Antagonism

This compound exerts its effects by binding with high affinity and selectivity to the 5-HT1A receptor, a G-protein coupled receptor (GPCR). Unlike agonists or partial agonists, this compound does not activate the receptor's downstream signaling cascade. Instead, it acts as a "silent antagonist," effectively blocking the receptor and preventing its activation by the endogenous ligand, serotonin.[4]

Impact on Serotonergic Neurotransmission

In the dorsal raphe nucleus, 5-HT1A receptors are predominantly located on the soma and dendrites of serotonergic neurons, where they function as autoreceptors. Activation of these autoreceptors by serotonin leads to a negative feedback loop, inhibiting the firing of the neuron and consequently reducing serotonin release in projection areas.

This compound blocks these inhibitory autoreceptors. This action disinhibits the serotonergic neurons, leading to an increased firing rate and enhanced serotonin release.[2][5] This is particularly relevant in the context of Selective Serotonin Reuptake Inhibitors (SSRIs). SSRIs acutely increase synaptic serotonin levels, which can paradoxically lead to a decrease in neuronal firing due to the activation of 5-HT1A autoreceptors. This compound has been shown to completely reverse this SSRI-induced inhibition of serotonergic cell firing.[5]

Modulation of Cholinergic Neurotransmission

Beyond the serotonergic system, this compound influences other neurotransmitter systems. Specifically, it has been demonstrated to increase extracellular levels of acetylcholine (ACh) in the frontal cortex and hippocampus.[3] This effect is believed to be mediated by the blockade of 5-HT1A heteroreceptors located on cholinergic neurons or on neurons that regulate cholinergic activity. This finding has prompted investigations into this compound's potential for treating cognitive deficits associated with cholinergic dysfunction.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound (NAD-299)

| Parameter | Value | Species/System | Reference |

| Kd ([3H]NAD-299) | 0.17 nM | Rat Hippocampus | [4] |

| Kd ([3H]NAD-299) | 0.16 nM | Cloned Human 5-HT1A Receptors | [4] |

| Bmax ([3H]NAD-299) | 26.7 pmol/g wet weight | Rat Hippocampus | [4] |

| Ki (vs [3H]8-OH-DPAT) | 0.6 nM | In vitro | [6] |

Table 2: In Vivo Receptor Occupancy and Neurochemical Effects

| Experimental Model | Dosage | Effect | Reference |

| 5-HT1A Receptor Occupancy (PET) | 2-100 µg/kg (i.v.) | Dose-dependent occupancy in monkey brain, reaching 70-80% at 100 µg/kg. | [2] |

| Serotonergic Neuron Firing | 5 µg/kg (i.v.) | Significantly increased the firing rate of 5-HT neurons in the dorsal raphe nucleus of rats. | [2] |

| Reversal of SSRI Effect | 12.5-100 µg/kg (i.v.) | Completely reversed the inhibitory effect of citalopram (300 µg/kg i.v.) on 5-HT neuron firing. | [5] |

| Acetylcholine Release (Microdialysis) | 0.3, 1, and 3 µmol/kg (s.c.) | Dose-dependent increase of extracellular ACh levels in the rat frontal cortex. | [2] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

Radioligand Receptor Binding Assays

-

Objective: To determine the affinity (Kd) and density (Bmax) of this compound binding to 5-HT1A receptors.

-

Preparation: Membranes were prepared from rat hippocampus or Chinese Hamster Ovary (CHO) cells expressing cloned human 5-HT1A receptors.

-

Assay: Saturation binding experiments were performed using [3H]NAD-299 as the radioligand. Membranes were incubated with increasing concentrations of [3H]NAD-299 in the absence (total binding) or presence (non-specific binding) of a high concentration of a competing non-labeled ligand.

-

Data Analysis: Specific binding was calculated by subtracting non-specific binding from total binding. The Kd and Bmax values were determined by Scatchard analysis of the saturation binding data. The influence of GTP on binding was assessed by including the non-hydrolyzable GTP analog, guanylylimidodiphosphate, in the assay.[4]

[35S]GTPγS Binding Assays

-

Objective: To determine the functional activity of this compound at the 5-HT1A receptor (i.e., agonist, antagonist, or inverse agonist).

-

Principle: This assay measures the activation of G-proteins coupled to the receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog [35S]GTPγS on the Gα subunit.

-

Assay: Membranes from CHO cells expressing human 5-HT1A receptors were incubated with [35S]GTPγS, GDP, and the test compound (this compound). The amount of bound [35S]GTPγS was measured by liquid scintillation counting.

-

Data Analysis: this compound's effect on basal [35S]GTPγS binding and its ability to antagonize the stimulation of binding by a known 5-HT1A agonist (e.g., 5-HT) were determined. This compound was found to be a silent antagonist as it did not stimulate [35S]GTPγS binding on its own and antagonized both 5-HT-stimulated and spiperone-inhibited [35S]GTPγS binding to basal levels.[4]

In Vivo Electrophysiology

-

Objective: To measure the effect of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus.

-

Animal Model: Anesthetized rats.

-

Procedure: Extracellular single-unit recordings were performed using glass microelectrodes lowered into the dorsal raphe nucleus. The spontaneous firing rate of identified serotonergic neurons was recorded.

-

Drug Administration: this compound and other compounds (e.g., citalopram) were administered intravenously.

-

Data Analysis: The change in the firing rate of serotonergic neurons from baseline following drug administration was calculated.[5]

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions.

-

Animal Model: Awake, freely moving rats.

-

Procedure: A microdialysis probe was stereotaxically implanted into the frontal cortex or hippocampus. The probe was perfused with artificial cerebrospinal fluid, and the collected dialysate was analyzed for neurotransmitter content (e.g., acetylcholine) using high-performance liquid chromatography (HPLC).

-

Drug Administration: this compound was administered subcutaneously.

-

Data Analysis: The concentration of the neurotransmitter in the dialysate was measured at baseline and at various time points after drug administration.[3]

Visualizations

Signaling Pathways and Mechanisms

Caption: this compound blocks inhibitory 5-HT1A autoreceptors on serotonergic neurons.

Experimental Workflows

Caption: Workflow for in vitro characterization of this compound.

Logical Relationships

Caption: Logical flow of this compound's mechanism to potential therapeutic applications.

Conclusion

This compound (NAD-299) is a well-characterized, potent, and selective 5-HT1A receptor silent antagonist. Its primary mechanism of action involves the blockade of inhibitory 5-HT1A autoreceptors, leading to an increase in serotonergic neuron firing, and the blockade of 5-HT1A heteroreceptors, resulting in enhanced acetylcholine release in key brain regions. This dual action provides a strong rationale for its investigation in the treatment of depression, particularly as an adjunct to SSRIs, and for its potential role in addressing cognitive deficits. The data and methodologies presented in this guide offer a comprehensive technical foundation for researchers and drug development professionals working with this and similar compounds.

References

- 1. The 5-HT(1A) receptor antagonist this compound completely reverses citalopram-induced inhibition of serotonergic cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nad-299 antagonises 5-HT-stimulated and spiperone-inhibited [35S]GTPgammaS binding in cloned 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor binding characteristics of [3H]NAD-299, a new selective 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 5-HT1A receptor antagonist: [3H]p-MPPF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Affinity of Robalzotan for the 5-HT1A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of Robalzotan (also known as NAD-299) for the serotonin 1A (5-HT1A) receptor. This compound is a potent and selective antagonist of the 5-HT1A receptor, a key target in neuropharmacology for the development of treatments for depression and anxiety disorders.[1][2][3] This document provides a comprehensive overview of its binding characteristics, the experimental methodologies used to determine them, and the associated signaling pathways.

Quantitative Affinity Data

This compound exhibits a high affinity for the 5-HT1A receptor, as determined by in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

| Compound | Receptor | Radioligand | Preparation | Ki (nM) |

| This compound (NAD-299) | 5-HT1A | Not specified in snippet | Not specified in snippet | 0.6[1] |

Table 1: Binding Affinity of this compound for the 5-HT1A Receptor. This table summarizes the reported in vitro affinity of this compound.

Experimental Protocols

The determination of this compound's affinity for the 5-HT1A receptor involves established pharmacological techniques, primarily radioligand binding assays and functional assays.

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to quantify the interaction between a ligand (in this case, this compound) and its receptor.

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Materials:

-

Test Compound: this compound (NAD-299)

-

Radioligand: A radioactively labeled ligand that binds to the 5-HT1A receptor (e.g., [³H]8-OH-DPAT for agonists or [³H]WAY-100635 for antagonists).

-

Receptor Preparation: Membranes isolated from cells expressing the 5-HT1A receptor or from brain tissue known to have a high density of these receptors (e.g., hippocampus).

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand to determine the amount of non-specific binding of the radioligand.

-

Filtration Apparatus: To separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

-

Separation: The mixture is rapidly filtered to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonism Assay (cAMP Production)

Functional assays assess the ability of a compound to modulate the biological response of a receptor upon agonist stimulation. For the G-protein coupled 5-HT1A receptor, this often involves measuring changes in the second messenger cyclic adenosine monophosphate (cAMP).

Objective: To confirm the antagonist activity of this compound at the 5-HT1A receptor.

Materials:

-

Cell Line: A cell line expressing the 5-HT1A receptor (e.g., GH4ZD10 cells).[1]

-

Agonist: A known 5-HT1A receptor agonist (e.g., 5-HT).[1]

-

Test Compound: this compound (NAD-299).

-

Stimulating Agent: A substance to increase basal cAMP levels (e.g., vasoactive intestinal peptide, VIP).[1]

-

cAMP Assay Kit: To measure the intracellular concentration of cAMP.

Procedure:

-

Cell Culture: The cells are cultured to an appropriate density.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: The cells are then stimulated with the 5-HT1A agonist in the presence of the stimulating agent.

-

Lysis: The cells are lysed to release the intracellular cAMP.

-

Quantification: The concentration of cAMP is measured using a suitable assay kit.

-

Data Analysis: The ability of this compound to block the agonist-induced inhibition of cAMP production is quantified. A competitive antagonist like this compound will cause a parallel rightward shift of the agonist dose-response curve.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the 5-HT1A receptor and the general workflow of a radioligand binding assay.

Caption: 5-HT1A Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

References

Robalzotan: A Technical Guide to a Selective 5-HT1A Receptor Antagonist

Introduction

Robalzotan, also known as NAD-299, is a potent and selective antagonist of the serotonin 5-HT1A receptor.[1][2] Belonging to the 1-benzopyran class of organic compounds, it has been a significant tool in neuroscience research and was investigated for its therapeutic potential in treating depression and anxiety disorders.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, pharmacology, and the experimental protocols used to characterize its activity, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action and Signaling Pathways

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating serotonergic neurotransmission. These receptors are strategically located in the brain, functioning as both presynaptic autoreceptors and postsynaptic heteroreceptors.[5][6]

-

Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, these receptors act as a negative feedback mechanism.[5] Activation by serotonin (5-HT) inhibits the firing of these neurons, thereby reducing serotonin release in projection areas.[5]

-

Postsynaptic Heteroreceptors: Found on non-serotonergic neurons in various brain regions, including the hippocampus and cortex, their activation modulates the release of other neurotransmitters like acetylcholine.[1][5]

This compound exerts its effects by competitively blocking the binding of serotonin to these 5-HT1A receptors. As an antagonist, it prevents the receptor-mediated inhibitory signaling. The primary consequence of this action, particularly at the presynaptic autoreceptors, is a disinhibition of serotonergic neurons, leading to an increased firing rate and enhanced serotonin release.[1][7]

5-HT1A Receptor Signaling

The 5-HT1A receptor is primarily coupled to inhibitory G-proteins (Gi/o).[6] Upon activation by an agonist like serotonin, the receptor initiates several intracellular signaling cascades:

-

Inhibition of Adenylyl Cyclase (AC): The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[6][8]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization.[5][9] Concurrently, it can inhibit voltage-gated Ca2+ channels, reducing calcium influx.[9] Both actions contribute to a decrease in neuronal excitability and firing.

-

Activation of Other Pathways: The 5-HT1A receptor can also signal through other pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)-Akt pathways, which are involved in processes like neurogenesis and cell survival.[6][10]

This compound, by blocking the initial receptor activation, prevents these downstream signaling events from occurring.

Caption: 5-HT1A receptor signaling cascade and the inhibitory action of this compound.

Pharmacological Data

This compound is characterized by its high affinity and selectivity for the 5-HT1A receptor.

Pharmacodynamics

Pharmacodynamics describes the effect of a drug on the body.[11] For this compound, this involves its binding to the 5-HT1A receptor and the subsequent physiological responses. In vivo studies have shown that this compound dose-dependently occupies 5-HT1A receptors.[1] Furthermore, it can increase extracellular levels of acetylcholine in the rat frontal cortex, demonstrating its influence on other neurotransmitter systems via postsynaptic 5-HT1A receptor blockade.[1][12]

Table 1: Receptor Binding Profile of this compound Note: Specific Ki values for this compound across a wide range of receptors are not readily available in the provided search results. The table reflects its known primary activity.

| Receptor/Site | Binding Affinity (Ki) | Species | Reference |

| 5-HT1A | High (nanomolar range) | Human, Rat | [1][13] |

| Other CNS Receptors | Low / >100-fold selective | Rat | [13] |

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body.[14] Preclinical data in rats indicate that this compound has a relatively short elimination half-life of approximately 30 minutes after a single dose.[13] Detailed pharmacokinetic parameters in humans are not extensively documented in the public domain.

Key Experimental Protocols

The characterization of this compound relies on a combination of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This in vitro assay quantifies the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT1A receptor.

Methodology:

-

Tissue Preparation: Membranes are prepared from a brain region rich in 5-HT1A receptors, such as the rat hippocampus or cortex, or from cells recombinantly expressing the human 5-HT1A receptor (e.g., HEK293 cells).[15][16]

-

Radioligand: A specific 5-HT1A radioligand, such as the agonist [3H]8-OH-DPAT or the antagonist [3H]WAY-100635, is used at a concentration near its dissociation constant (Kd).[17][18]

-

Competition Assay: The membranes and radioligand are incubated in a buffer solution with increasing concentrations of this compound.

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[19]

Caption: Workflow for a 5-HT1A radioligand binding assay.

In Vivo Electrophysiology

This technique directly measures the effect of a compound on the electrical activity of neurons.

Objective: To assess the effect of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN).

Methodology:

-

Animal Preparation: A rat is anesthetized, and its head is secured in a stereotaxic frame.

-

Electrode Placement: A recording microelectrode is lowered into the DRN to isolate the extracellular action potentials of a single serotonergic neuron.

-

Baseline Recording: The neuron's spontaneous firing rate is recorded to establish a stable baseline.

-

Drug Administration: A selective serotonin reuptake inhibitor (SSRI) like citalopram may be administered intravenously (i.v.) to induce feedback inhibition and decrease the neuron's firing rate.[7]

-

Test Compound: this compound is then administered i.v. at various doses.[7]

-

Data Analysis: Changes in the neuron's firing rate (spikes per second) are recorded and analyzed to determine if this compound can reverse the SSRI-induced inhibition or increase the baseline firing rate.[1][7]

In Vivo Microdialysis

Microdialysis is used to measure the concentration of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.[20][21]

Objective: To measure the effect of this compound on extracellular serotonin or acetylcholine levels.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., frontal cortex, hippocampus, or raphe nucleus).[22][23]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Neurotransmitters in the extracellular space diffuse across the probe's semipermeable membrane into the aCSF. The resulting fluid (dialysate) is collected in timed fractions.

-

Baseline Measurement: Several baseline samples are collected to determine the basal neurotransmitter concentration.

-

Drug Administration: this compound is administered, typically via subcutaneous (s.c.) or intravenous (i.v.) injection.[1]

-

Post-Drug Collection: Dialysate collection continues to monitor changes in neurotransmitter levels over time.

-

Analysis: The concentration of the neurotransmitter in the dialysate samples is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[20]

Caption: General workflow for an in vivo microdialysis experiment.

Summary of Preclinical Findings

Preclinical studies have consistently demonstrated this compound's profile as a selective 5-HT1A antagonist.

-

Increased Serotonergic Activity: this compound increases the firing rate of 5-HT neurons in the DRN when administered alone.[7]

-

Reversal of SSRI-Induced Inhibition: It effectively and completely reverses the acute inhibitory effect of SSRIs (like citalopram and paroxetine) on the firing of serotonergic neurons.[7] This finding supported the hypothesis that co-administration of a 5-HT1A antagonist with an SSRI could accelerate or enhance the therapeutic effect of the SSRI in treating depression.[7]

-

Neurotransmitter Modulation: this compound has been shown to cause a dose-dependent increase in extracellular acetylcholine levels in the rat frontal cortex.[1][12]

Table 2: Summary of Key In Vivo Effects of this compound

| Experiment Type | Model | Effect | Dose Range (i.v.) | Reference |

| Electrophysiology | Anesthetized Rat | Increased firing rate of 5-HT neurons | 5, 50 µg/kg | [7] |

| Electrophysiology | Anesthetized Rat | Reversed citalopram-induced inhibition of 5-HT neuron firing | 12.5 - 100 µg/kg | [7] |

| PET Imaging | Monkey | Dose-dependent 5-HT1A receptor occupancy | 2 - 100 µg/kg | [1] |

| Microdialysis | Awake Rat | Dose-dependent increase in extracellular acetylcholine (frontal cortex) | 0.3 - 3 µmol/kg (s.c.) | [1][12] |

Conclusion

This compound (NAD-299) is a well-characterized, potent, and selective 5-HT1A receptor antagonist. Its ability to block inhibitory presynaptic 5-HT1A autoreceptors leads to a disinhibition of serotonergic neurons, increasing their firing rate and enhancing serotonin neurotransmission. This mechanism of action, thoroughly investigated through electrophysiological, neurochemical, and receptor binding studies, has made this compound an invaluable pharmacological tool for exploring the function of the 5-HT1A receptor system. Its potential to augment the effects of SSRIs has provided significant insight into novel strategies for antidepressant therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (PDF) this compound (NAD-299), a Novel Selective 5-Ht 1A [research.amanote.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 5-HT(1A) receptor antagonist this compound completely reverses citalopram-induced inhibition of serotonergic cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 11. Overview of Pharmacodynamics - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Overview of Pharmacokinetics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 15. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdspdb.unc.edu [pdspdb.unc.edu]

- 18. Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of 5-HT1A autoreceptors in the mechanism of action of serotoninergic antidepressant drugs: recent findings from in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A microdialysis study of the in vivo release of 5-HT in the median raphe nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 5-HT1 agonists reduce 5-hydroxytryptamine release in rat hippocampus in vivo as determined by brain microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Robalzotan (AZD-7371): A 5-HT1A Receptor Antagonist

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

Robalzotan (also known as AZD-7371 or NAD-299) is a potent and selective antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor. Developed by AstraZeneca, it was investigated primarily for the treatment of depression and anxiety, and later for irritable bowel syndrome. The rationale for its development was based on the hypothesis that blocking presynaptic 5-HT1A autoreceptors could enhance the efficacy of selective serotonin reuptake inhibitors (SSRIs) by preventing the negative feedback mechanism that limits serotonin release. While this compound demonstrated high affinity and selectivity for its target and showed promising preclinical activity, it was ultimately discontinued from clinical development. This guide provides a detailed overview of the discovery, synthesis, pharmacological profile, and key experimental methodologies related to this compound, intended for researchers and professionals in the field of drug discovery and development.

Discovery and Rationale

The development of this compound was rooted in the "serotonin hypothesis" of depression, which posits that a deficit in serotonergic neurotransmission is a key factor in the pathophysiology of the disorder. SSRIs, the frontline treatment for depression, work by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. However, this initial increase in serotonin also activates presynaptic 5-HT1A autoreceptors on serotonergic neurons in the dorsal raphe nucleus. This activation initiates a negative feedback loop, reducing neuronal firing and thus limiting further serotonin release, which is thought to delay the therapeutic onset of SSRIs.

The therapeutic strategy behind this compound was to block these 5-HT1A autoreceptors. By antagonizing this feedback mechanism, it was hypothesized that this compound could augment the effects of SSRIs, leading to a more rapid and robust increase in synaptic serotonin levels.[1] This approach suggested potential utility for this compound either as a monotherapy or as an adjunct to SSRI treatment to accelerate and enhance antidepressant effects.[1]

Chemical Synthesis

This compound, with the IUPAC name (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide, is a chiral molecule belonging to the 3-aminochroman class of compounds.[2][3] While specific patent literature detailing the exact commercial synthesis route is proprietary, the synthesis of its core precursors and related analogues has been described in medicinal chemistry literature. A plausible synthetic approach can be constructed based on these published methods.

The key structural features are the 3-aminochroman core, the dicyclobutylamino substituent at the chiral center, and the 5-carboxamide group on the aromatic ring. The synthesis of such precursors often involves a multi-step enzymatic or chemo-enzymatic process to establish the correct stereochemistry at the C3 position.[4]

A potential synthetic workflow is outlined below. This process would begin with a suitable chromene precursor, followed by the introduction of the amine and carboxamide functionalities.

Caption: Hypothetical synthetic workflow for this compound.

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the 5-HT1A receptor. In vitro binding studies have quantified its interaction with both rodent and human receptors.

In Vitro Binding Affinity

Quantitative data from radioligand binding assays demonstrate this compound's potent and selective binding to the 5-HT1A receptor.

| Parameter | Species/System | Value | Reference Radioligand | Reference |

| Kd | Rat Hippocampus | 0.17 nM | [3H]NAD-299 | [5] |

| Bmax | Rat Hippocampus | 26.7 pmol/g | [3H]NAD-299 | [5] |

| Kd | Cloned Human 5-HT1A Receptors | 0.16 nM | [3H]NAD-299 | [5] |

Kd (Equilibrium Dissociation Constant): A measure of binding affinity; lower values indicate higher affinity. Bmax (Maximum Binding Capacity): Represents the density of available receptors.

Importantly, the binding of [3H]NAD-299 was not affected by the GTP analog guanylylimidodiphosphate, which is characteristic of an antagonist, as agonist binding to G-protein coupled receptors is typically sensitive to GTP.[5]

In Vivo Receptor Occupancy and Activity

Preclinical studies in animal models confirmed that this compound engages its target in the central nervous system and elicits the expected pharmacological response.

| Study Type | Species | Dose | Effect | Reference |

| PET Receptor Occupancy | Cynomolgus Monkey | 100 µg/kg (i.v.) | 70-80% occupancy of 5-HT1A receptors | [6] |

| Electrophysiology | Rat | 5 µg/kg (i.v.) | Significantly increased firing rate of 5-HT neurons | [7] |

| Electrophysiology | Rat | 12.5-100 µg/kg (i.v.) | Completely reversed citalopram-induced inhibition of 5-HT neuron firing | [1] |

| In Vivo Microdialysis | Rat | 3 µmol/kg (s.c.) | ~210-280% increase in extracellular acetylcholine in the frontal cortex | [8] |

These in vivo results provide strong evidence for this compound's mechanism of action, demonstrating target engagement in the brain and the functional consequence of 5-HT1A receptor antagonism—an increase in the activity of serotonergic neurons.[1][7]

Mechanism of Action and Signaling Pathways

This compound functions as a silent antagonist at 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory Gi/Go proteins.[9] Their activation leads to the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP), and the modulation of ion channels, specifically the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability and firing rate.

By blocking these receptors, this compound prevents serotonin from exerting these inhibitory effects.

Presynaptic Autoreceptor Antagonism

On presynaptic serotonergic neurons in the raphe nuclei, this compound blocks the autoreceptors, thereby preventing the serotonin-mediated feedback inhibition of neuronal firing. This disinhibition leads to an increased firing rate and enhanced serotonin release from axon terminals in projection areas like the cortex and hippocampus.

Caption: Mechanism of this compound at presynaptic 5-HT1A autoreceptors.

Postsynaptic Heteroreceptor Antagonism

On postsynaptic non-serotonergic neurons (e.g., cholinergic neurons), 5-HT1A receptors act as heteroreceptors. Their activation by serotonin can inhibit the release of other neurotransmitters, such as acetylcholine. By blocking these postsynaptic receptors, this compound can disinhibit these neurons, leading to an increase in their neurotransmitter release, as evidenced by the observed increase in extracellular acetylcholine.[8]

Caption: Canonical 5-HT1A receptor signaling pathway blocked by this compound.

Key Experimental Methodologies

The characterization of this compound involved standard and advanced techniques in pharmacology. Detailed protocols for two key types of experiments are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor (5-HT1A) by measuring how it competes with a radiolabeled ligand known to bind to that receptor.

Caption: Experimental workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Receptor Preparation :

-

Homogenize rat hippocampal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet (crude membrane fraction) in fresh buffer and repeat the centrifugation.

-

Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 1 mg/mL, determined by a Bradford assay.

-

-

Binding Assay :

-

In a 96-well plate, add in order:

-

50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

50 µL of various concentrations of this compound (or vehicle for total binding). For non-specific binding, use a high concentration of a non-labeled ligand like 10 µM 5-HT.

-

50 µL of radioligand (e.g., [3H]8-OH-DPAT) at a final concentration near its Kd (e.g., 1 nM).

-

50 µL of the membrane preparation (approx. 50 µg protein).

-

-

Incubate the plate at 25°C for 60 minutes to reach equilibrium.

-

-

Separation and Quantification :

-

Terminate the incubation by rapid vacuum filtration through GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis :

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Acetylcholine Release

This technique measures the levels of neurotransmitters in the extracellular fluid of a specific brain region in a freely moving animal, providing a direct measure of neurochemical changes in response to a drug.[8]

Caption: Experimental workflow for in vivo microdialysis.

Detailed Protocol:

-

Surgical Procedure :

-

Anesthetize a male Sprague-Dawley rat with isoflurane.

-

Place the rat in a stereotaxic frame.

-

Surgically implant a guide cannula targeted to the frontal cortex or ventral hippocampus. Secure the cannula to the skull with dental cement and anchor screws.

-

Allow the animal to recover for 5-7 days.

-

-

Microdialysis Experiment :

-

On the day of the experiment, gently insert a microdialysis probe (e.g., 4 mm membrane length) through the guide cannula into the target brain region.

-

Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) containing a cholinesterase inhibitor (e.g., neostigmine) to prevent acetylcholine degradation. Set the flow rate to 1.5 µL/min.

-

Allow the system to equilibrate for at least 2 hours.

-

Begin collecting baseline samples (dialysate) every 20 minutes into vials containing a small amount of acetic acid to prevent non-enzymatic degradation. Collect at least three stable baseline samples.

-

-

Drug Administration and Sample Collection :

-

Administer this compound (e.g., 0.3, 1, or 3 µmol/kg) or vehicle via subcutaneous (s.c.) injection.

-

Continue to collect dialysate samples every 20 minutes for at least 3 hours post-injection.

-

-

Neurochemical Analysis :

-

Analyze the acetylcholine concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Separate acetylcholine from other components on a reversed-phase column.

-

Post-column, acetylcholine is hydrolyzed by an immobilized enzyme reactor to produce choline and hydrogen peroxide.

-

The hydrogen peroxide is then detected by a platinum electrode, and the resulting current is proportional to the acetylcholine concentration.

-

-

Data Analysis :

-

Calculate the average acetylcholine concentration from the three baseline samples and define this as 100%.

-

Express the acetylcholine concentration in all subsequent samples as a percentage of this baseline value.

-

Plot the mean percent change from baseline over time for each treatment group.

-

Clinical Development and Conclusion

This compound (AZD-7371) was advanced into Phase II clinical trials for anxiety and depression. Later, its potential for treating irritable bowel syndrome was also explored, based on the role of 5-HT1A receptors in visceral sensitivity.[2] However, despite a strong preclinical rationale and evidence of target engagement, the clinical trials did not demonstrate sufficient efficacy to warrant further development, and the compound was ultimately discontinued.

The story of this compound highlights a common challenge in CNS drug development: a well-defined mechanism of action and successful preclinical outcomes do not always translate to clinical efficacy. Nevertheless, the study of this compound and similar compounds has provided valuable insights into the complex role of the 5-HT1A receptor in both normal physiology and psychiatric disorders. The data and methodologies developed during its investigation remain a valuable resource for scientists working to create the next generation of therapies targeting the serotonergic system.

References

- 1. The 5-HT(1A) receptor antagonist this compound completely reverses citalopram-induced inhibition of serotonergic cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 2-aminotetralin and 3-aminochroman derivatives as selective serotonin 5-HT7 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of this compound, ebalzotan, and rotigotine precursors via the stereoselective multienzymatic cascade reduction of α,β-unsaturated aldehydes [pubmed.ncbi.nlm.nih.gov]

- 5. Receptor binding characteristics of [3H]NAD-299, a new selective 5-HT1A receptor antagonist [pubmed.ncbi.nlm.nih.gov]

- 6. PET-Determination of this compound (NAD-299) induced 5-HT(1A) receptor occupancy in the monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Item - Modulation of acetylcholine release by serotonergic 5-HT1A and 5-HT1B receptors : a microdialysis study in the awake rat - Karolinska Institutet - Figshare [openarchive.ki.se]

- 9. go.drugbank.com [go.drugbank.com]

The Preclinical Pharmacological Profile of Robalzotan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robalzotan, also known as NAD-299, is a selective antagonist of the serotonin 1A (5-HT1A) receptor. This receptor is a key target in the central nervous system, implicated in the pathophysiology of mood and anxiety disorders. As a G-protein coupled receptor (GPCR), the 5-HT1A receptor's activation by serotonin typically leads to an inhibitory neuronal response. This compound's mechanism of blocking this receptor has been the subject of extensive preclinical investigation to elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the preclinical pharmacological data for this compound, focusing on its receptor binding profile, in vitro functional activity, and in vivo pharmacological effects.

Receptor Binding Profile

This compound exhibits a high affinity and selectivity for the 5-HT1A receptor. Radioligand binding assays have been instrumental in quantifying this interaction.

Table 1: Receptor Binding Affinity of this compound (NAD-299)

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT1A | [3H]8-OH-DPAT | Rat Brain Homogenate | 0.6 | [1] |

| α1-Adrenoceptor | - | - | 260 | [1] |

| β-Adrenoceptor | - | - | 340 | [1] |

Data presented as the inhibition constant (Ki), where a lower value indicates higher binding affinity.

The data clearly demonstrates this compound's potent affinity for the 5-HT1A receptor, with a selectivity of over 400-fold compared to the tested adrenergic receptors[1].

In Vitro Functional Activity

Functional assays confirm that this compound acts as a silent antagonist at the 5-HT1A receptor, meaning it does not possess intrinsic agonist activity.

Table 2: In Vitro Functional Activity of this compound (NAD-299)

| Assay | Cell Line | Agonist | Effect of this compound | Reference |

| cAMP Production | GH4ZD10 cells | 5-HT | Competitive blockade of 5-HT-induced inhibition of VIP-stimulated cAMP production. No intrinsic activity observed. | [1] |

These findings establish this compound as a true antagonist, capable of blocking the downstream signaling cascade initiated by agonist binding to the 5-HT1A receptor.

In Vivo Pharmacology

Preclinical in vivo studies have explored the physiological and behavioral consequences of 5-HT1A receptor blockade by this compound.

Neurochemical and Electrophysiological Effects

This compound has been shown to modulate serotonergic neuron activity and neurotransmitter release.

| Model | Species | Route of Administration | Dose | Key Finding | Reference |

| Dorsal Raphe Nucleus Electrophysiology | Rat | i.v. | 5, 50 µg/kg | Increased the firing rate of the majority of 5-HT neurons. | [2] |

| Dorsal Raphe Nucleus Electrophysiology | Rat | i.v. | 12.5, 25, 50, 100 µg/kg | Completely reversed the acute inhibitory effect of citalopram (300 µg/kg i.v.) on 5-HT neuron firing. | [2] |

By blocking the somatodendritic 5-HT1A autoreceptors on serotonin neurons, this compound disinhibits these neurons, leading to an increased firing rate. This mechanism is thought to contribute to its potential antidepressant effects by enhancing serotonin release in projection areas.

Behavioral Pharmacology

This compound has been evaluated in rodent models of cognition and behavior.

| Model | Species | Route of Administration | Dose | Key Finding | Reference |

| Passive Avoidance Task | Rat | s.c. | 0.03 - 0.35 µmol/kg | Competitively antagonized the 8-OH-DPAT-induced inhibition of passive avoidance behavior. | [1] |

| 8-OH-DPAT-Induced Behavioral Syndrome | Rat | s.c. | 0.03 - 0.35 µmol/kg | Competitively antagonized 8-OH-DPAT-induced 5-HT behavioral effects, hypothermia, and corticosterone secretion. | [1] |

These studies demonstrate this compound's ability to block the behavioral effects of a 5-HT1A receptor agonist in vivo, further confirming its antagonist properties at a functional level.

Detailed Experimental Protocols

Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.

Protocol:

-

Membrane Preparation: Tissues (e.g., rat brain regions) or cells expressing the target receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Competition Binding Incubation: A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro cAMP Functional Assay

Objective: To determine the functional antagonist activity of this compound at the 5-HT1A receptor.

Protocol:

-

Cell Culture: A cell line endogenously or recombinantly expressing the 5-HT1A receptor (e.g., GH4ZD10 cells) is cultured under standard conditions.

-

cAMP Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with an agent that increases intracellular cAMP levels (e.g., vasoactive intestinal peptide, VIP).

-

Agonist and Antagonist Treatment: The stimulated cells are then treated with a 5-HT1A receptor agonist (e.g., 5-HT) in the presence of varying concentrations of this compound.

-

cAMP Measurement: After a defined incubation period, the reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a commercially available assay kit (e.g., ELISA or HTRF-based assay).

-

Data Analysis: The ability of this compound to competitively shift the concentration-response curve of the agonist to the right is analyzed. This allows for the determination of its antagonist potency, often expressed as a pA2 value.

In Vivo Electrophysiology in the Dorsal Raphe Nucleus

Objective: To measure the effect of this compound on the firing rate of serotonergic neurons.

Protocol:

-

Animal Preparation: Rats are anesthetized (e.g., with chloral hydrate) and placed in a stereotaxic frame. A burr hole is drilled in the skull overlying the dorsal raphe nucleus.

-

Electrode Placement: A recording microelectrode is slowly lowered into the dorsal raphe nucleus until the characteristic slow and regular firing pattern of a serotonergic neuron is identified.

-

Drug Administration: A stable baseline firing rate is recorded. This compound is then administered intravenously (i.v.) at various doses. In some experiments, an SSRI like citalopram is administered first to inhibit firing, followed by this compound to assess its reversal effect.

-

Data Acquisition and Analysis: The neuronal firing rate is recorded continuously and analyzed using specialized software. The change in firing rate from baseline after drug administration is calculated.

Visualizations

The following diagrams illustrate key concepts related to the pharmacology of this compound.

References

The 5-HT1A Receptor Antagonist Robalzotan: A Technical Guide to its Effects on Serotonergic Neuron Firing Rate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical data regarding the effects of robalzotan (NAD-299) on the firing rate of serotonergic neurons. This compound is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. This document details the mechanism of action of this compound, its impact on both basal and pharmacologically-modulated serotonergic neuronal activity, and the experimental methodologies employed in these pivotal studies. Quantitative data are presented in structured tables for clarity, and key concepts are visualized through diagrams generated using the DOT language. This guide is intended to be a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

The serotonergic system, originating primarily from the dorsal raphe nucleus (DRN), plays a crucial role in the regulation of mood, cognition, and various physiological processes. The firing rate of serotonergic neurons is tightly regulated by a negative feedback mechanism mediated by somatodendritic 5-HT1A autoreceptors.[1] Activation of these autoreceptors by serotonin (5-HT) leads to a decrease in the firing rate of these neurons, thereby reducing serotonin release in projection areas.[1]

Selective serotonin reuptake inhibitors (SSRIs), a first-line treatment for depression, acutely increase synaptic serotonin levels. However, this increase also activates the 5-HT1A autoreceptors, leading to a compensatory decrease in neuronal firing, which may delay the therapeutic onset of these drugs.[2][3] Consequently, blockade of these autoreceptors with a 5-HT1A antagonist has been proposed as a strategy to enhance the efficacy of SSRIs.[2]

This compound is a selective 5-HT1A receptor antagonist that has been investigated for its potential as an antidepressant.[3][4] This guide focuses on the preclinical electrophysiological evidence demonstrating this compound's effect on serotonergic neuron firing.

Mechanism of Action: 5-HT1A Receptor Antagonism

This compound acts as a competitive antagonist at the 5-HT1A receptor.[3] In the context of serotonergic neuron firing, its primary site of action is the somatodendritic 5-HT1A autoreceptors located on the serotonin neurons themselves in the dorsal raphe nucleus. By blocking these receptors, this compound prevents the inhibitory effect of serotonin, leading to an increase in the firing rate of these neurons.

Signaling Pathway

The following diagram illustrates the negative feedback loop of serotonin on its own neuron via the 5-HT1A autoreceptor and how this compound intervenes.

Quantitative Effects on Serotonergic Neuron Firing

Preclinical studies, primarily utilizing in vivo electrophysiology in anesthetized rats, have quantified the effects of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus.

Effect of this compound Alone

Intravenous administration of this compound has been shown to increase the firing rate of the majority of studied 5-HT neurons.[2][5]

| Compound | Dose (i.v.) | Animal Model | Effect on Firing Rate | Reference |

| This compound | 5 µg/kg | Rat | Significant increase in activity | [5] |

| This compound | 50 µg/kg | Rat | Increased firing rate | [2][5] |

Table 1: Effect of Intravenous this compound on Basal Firing Rate of Dorsal Raphe Serotonergic Neurons

Reversal of SSRI-Induced Inhibition

A key finding is this compound's ability to completely reverse the acute inhibitory effect of SSRIs on serotonergic cell firing.[2][3] This effect is dose-dependent.

| SSRI | SSRI Dose (i.v.) | This compound Dose (i.v.) | Animal Model | Effect on Firing Rate | Reference |

| Citalopram | 300 µg/kg | 12.5 µg/kg | Rat | Complete reversal of inhibition | [2] |

| Citalopram | 300 µg/kg | 25 µg/kg | Rat | Complete reversal of inhibition | [2] |

| Citalopram | 300 µg/kg | 50 µg/kg | Rat | Complete reversal of inhibition | [2] |

| Citalopram | 300 µg/kg | 100 µg/kg | Rat | Complete reversal of inhibition | [2] |

| Paroxetine | 100 µg/kg | 12.5 - 100 µg/kg | Rat | Complete reversal of inhibition | [2] |

Table 2: this compound's Reversal of SSRI-Induced Inhibition of Dorsal Raphe Serotonergic Neuron Firing

Experimental Protocols

The following sections detail the typical methodologies used in the preclinical in vivo electrophysiological studies of this compound.

Animal Models

-

Species: Male Sprague-Dawley rats are commonly used.[2]

-

Housing: Animals are typically housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

Surgical Procedures and Anesthesia

-

Anesthesia: Anesthesia is induced and maintained throughout the experiment. Common anesthetics for this type of procedure include chloral hydrate or urethane.[6]

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull to allow for the insertion of a recording electrode into the dorsal raphe nucleus.

-

Stereotaxic Coordinates: The coordinates for the dorsal raphe nucleus in rats are typically determined relative to bregma or lambda. For example, anteroposterior: -7.6 to -7.8 mm from bregma; lateral: 0.0 mm; ventral: -5.5 to -7.0 mm from the brain surface.[7]

-

Drug Administration: A lateral tail vein is often cannulated for intravenous administration of drugs.

In Vivo Electrophysiology: Single-Unit Recording

This technique allows for the recording of the electrical activity (action potentials) of individual neurons.

-

Electrodes: Glass micropipettes filled with a conductive solution (e.g., 2 M NaCl) are commonly used as recording electrodes.

-

Recording: The electrode is slowly lowered into the dorsal raphe nucleus until the characteristic firing pattern of a serotonergic neuron is identified.

-

Data Acquisition: The electrical signal is amplified, filtered, and displayed on an oscilloscope and computer for online and offline analysis. Spike sorting software is used to isolate the firing of a single neuron.

Identification of Serotonergic Neurons

Presumed serotonergic neurons are identified based on their distinct electrophysiological characteristics:

-

Slow and regular firing rate: Typically in the range of 0.5 to 5 Hz.

-

Long-duration, broad action potentials: Often with a prominent positive component.

-

Characteristic response to pharmacological agents: Inhibition of firing by 5-HT1A receptor agonists.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo electrophysiology experiment investigating the effects of this compound.

Logical Relationships of Effects

The interaction between SSRIs and this compound on serotonergic neuron firing can be summarized in the following logical diagram.

Conclusion

The preclinical data robustly demonstrate that this compound, a selective 5-HT1A receptor antagonist, effectively increases the firing rate of serotonergic neurons in the dorsal raphe nucleus. This effect is observed both when administered alone and, more significantly, in its capacity to completely reverse the acute suppression of firing induced by SSRIs. These findings provide a strong neurophysiological basis for the hypothesis that co-administration of a 5-HT1A antagonist like this compound with an SSRI could lead to a more rapid and robust antidepressant effect by overcoming the initial negative feedback on serotonin neuron activity. This technical guide serves as a consolidated resource of the key preclinical electrophysiological findings and methodologies related to this compound's action on the serotonergic system.

References

- 1. Frontiers | Electrophysiological Characteristics of Dorsal Raphe Nucleus in Tail Suspension Test [frontiersin.org]

- 2. Electrophysiological diversity of the dorsal raphe cells across the sleep–wake cycle of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Raphe serotonin neurons are not homogenous: Electrophysiological, morphological and neurochemical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Modulation of Dorsal Raphe Serotonergic Activity in Rat Brain by the Infralimbic and Prelimbic Cortices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute In Vivo Electrophysiological Recordings of Local Field Potentials and Multi-unit Activity from the Hyperdirect Pathway in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preclinical Profile of Robalzotan: A 5-HT1A Receptor Antagonist for Depression and Anxiety

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Robalzotan (also known as NAD-299) is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor, a key target in the neuropharmacology of mood and anxiety disorders. Preclinical research has positioned this compound as a promising candidate for the treatment of depression and anxiety, both as a monotherapy and as an adjunct to selective serotonin reuptake inhibitors (SSRIs). This document provides an in-depth technical guide to the preclinical data available for this compound, focusing on its mechanism of action, efficacy in animal models, and the underlying cellular and molecular pathways. All quantitative data are summarized in structured tables, and key experimental protocols are detailed to facilitate replication and further investigation. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.

Introduction

Major depressive disorder (MDD) and anxiety disorders are among the most prevalent and debilitating psychiatric conditions worldwide. While existing treatments, such as SSRIs, are effective for many, a significant portion of patients exhibit inadequate response or experience undesirable side effects. This has driven the search for novel therapeutic agents with alternative mechanisms of action. The 5-HT1A receptor has emerged as a critical node in the regulation of serotonergic neurotransmission and mood. This compound's high affinity and selectivity for this receptor, coupled with its antagonist profile, offer a unique therapeutic strategy.

Mechanism of Action

This compound is a selective antagonist of the 5-HT1A receptor. In the dorsal raphe nucleus, presynaptic 5-HT1A autoreceptors function as a negative feedback mechanism, inhibiting the firing of serotonergic neurons and subsequent serotonin release. By blocking these autoreceptors, this compound disinhibits serotonergic neurons, leading to an increase in serotonin release in projection areas such as the prefrontal cortex and hippocampus. This mechanism is particularly relevant when co-administered with SSRIs, as it can counteract the initial, self-limiting decrease in serotonin release often seen with SSRI treatment.

Receptor Binding Affinity

This compound demonstrates high affinity and selectivity for the 5-HT1A receptor.

| Receptor Subtype | Binding Affinity (Ki) | Species | Reference |

| 5-HT1A | ~0.6 nM | Rat | [1] |

Note: Data for other receptor subtypes to demonstrate selectivity were not available in the public domain.

Preclinical Efficacy in Models of Depression

The antidepressant-like effects of this compound have been investigated in various preclinical models. A key finding is its ability to reverse the acute inhibitory effect of SSRIs on the firing of serotonergic neurons.

Electrophysiological Studies

In vivo electrophysiology studies in rats have demonstrated that this compound can dose-dependently reverse the citalopram-induced inhibition of dorsal raphe 5-HT neuron firing.

| Treatment | Dose (µg/kg, i.v.) | Effect on Citalopram-Induced Inhibition of 5-HT Neuron Firing | Species | Reference |

| This compound | 12.5 | Partial Reversal | Rat | [2] |

| This compound | 25 | Complete Reversal | Rat | [2] |

| This compound | 50 | Complete Reversal | Rat | [2] |

| This compound | 100 | Complete Reversal | Rat | [2] |

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity. Rodents are placed in an inescapable cylinder of water, and the time spent immobile is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

Quantitative dose-response data for this compound in the Forced Swim Test were not available in the reviewed literature. However, this is a standard test for antidepressant screening.

Preclinical Efficacy in Models of Anxiety

This compound has also been investigated for its potential anxiolytic properties. The elevated plus maze is a common behavioral test for assessing anxiety-like behavior in rodents.

Elevated Plus Maze (EPM)

The EPM consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time rodents spend in the open arms, reflecting a reduction in anxiety.

Specific quantitative dose-response data for this compound in the Elevated Plus Maze were not available in the reviewed literature. This test is a standard paradigm for evaluating anxiolytic-like effects.

Neurochemical Effects

In Vivo Microdialysis

Microdialysis studies in awake, freely-moving rats have been conducted to assess the effect of this compound on extracellular neurotransmitter levels.

| Treatment | Dose (mg/kg, s.c.) | Effect on Extracellular 5-HT in Frontal Cortex | Species | Reference |

| This compound (alone) | 0.1 - 0.3 | No significant change | Rat | [1] |

| Citalopram (5 mg/kg) + this compound | 0.3 | Strong potentiation of citalopram-induced 5-HT increase | Rat | [1] |

Effects on Brain-Derived Neurotrophic Factor (BDNF)

Studies have shown that treatment with this compound (NAD-299) can increase hippocampal BDNF levels in a rat model of Alzheimer's disease, suggesting a potential role in promoting neuroplasticity which is often impaired in depression.[2]

Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent downstream signaling changes, including modulation of the Extracellular signal-regulated kinase (ERK) pathway and cAMP response element-binding protein (CREB) phosphorylation. As an antagonist, this compound is expected to block these effects, leading to a disinhibition of these signaling cascades.

Caption: this compound's antagonism of the 5-HT1A receptor signaling pathway.

Experimental Protocols

In Vivo Microdialysis

-

Objective: To measure extracellular levels of serotonin in the frontal cortex of awake, freely-moving rats.

-

Animals: Male Sprague-Dawley rats.

-

Surgery: Rats are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the frontal cortex. Animals are allowed to recover for at least 48 hours.

-

Procedure: A microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and analyzed for serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Drug Administration: this compound and/or other compounds are administered systemically (e.g., subcutaneously) at specified time points.

Caption: Workflow for in vivo microdialysis experiments.

Forced Swim Test (FST)

-

Objective: To assess the antidepressant-like effects of this compound in rodents.

-

Animals: Male mice or rats.

-

Apparatus: A transparent glass cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail.

-

Procedure:

-

Pre-test session (Day 1): Animals are placed in the cylinder for a 15-minute period. This session serves to induce a state of learned immobility.

-

Test session (Day 2): 24 hours after the pre-test, animals are administered this compound or vehicle. After a specified pre-treatment time (e.g., 30-60 minutes), they are placed back into the cylinder for a 5-minute test session. The duration of immobility (floating passively) is recorded.

-

-

Data Analysis: The total time spent immobile during the test session is calculated and compared between treatment groups.

Elevated Plus Maze (EPM)

-

Objective: To evaluate the anxiolytic-like effects of this compound in rodents.

-

Animals: Male mice or rats.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

-

Procedure: Animals are administered this compound or vehicle. After a pre-treatment period, each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session. The session is recorded by a video camera.

-

Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect. Total arm entries can be used as a measure of general locomotor activity.

Conclusion

The preclinical data for this compound strongly support its potential as a novel therapeutic for depression and anxiety. Its selective 5-HT1A receptor antagonism offers a distinct mechanism of action that can enhance serotonergic neurotransmission, particularly in combination with SSRIs. While the available data are promising, further studies are warranted to fully elucidate its dose-response relationship in behavioral models of depression and anxiety and to further detail its downstream signaling effects. The information compiled in this whitepaper provides a comprehensive foundation for researchers and drug development professionals to advance the investigation of this compound.

References

The Role of Robalzotan in Modulating Serotonin Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robalzotan (NAD-299) is a potent and highly selective antagonist of the serotonin 1A (5-HT1A) receptor. This technical guide provides an in-depth analysis of the core mechanisms by which this compound modulates serotonin (5-HT) release, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided, along with visualizations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

The serotonergic system is a critical modulator of a vast array of physiological and psychological processes, including mood, cognition, and sleep. The 5-HT1A receptor, a G-protein coupled receptor, plays a pivotal role in regulating the activity of serotonin neurons. As a presynaptic autoreceptor located on the soma and dendrites of serotonin neurons in the raphe nuclei, its activation by serotonin leads to a negative feedback mechanism, inhibiting neuronal firing and subsequent serotonin release in projection areas. Postsynaptically, 5-HT1A receptors are widely distributed in brain regions such as the hippocampus, cortex, and amygdala, where they mediate the effects of serotonin on target neurons.

This compound has emerged as a valuable pharmacological tool and potential therapeutic agent due to its high affinity and selectivity for the 5-HT1A receptor, where it acts as a silent antagonist, meaning it lacks intrinsic agonist activity.[1] This property allows for the precise investigation of 5-HT1A receptor function and holds therapeutic promise for conditions where enhancement of serotonergic neurotransmission is desired, such as depression and anxiety disorders.[2] This guide will elucidate the molecular and physiological effects of this compound on serotonin release.

Mechanism of Action

This compound exerts its primary effect by competitively binding to and blocking 5-HT1A receptors.[3] This antagonistic action has distinct consequences at both presynaptic and postsynaptic sites.

Presynaptic Autoreceptor Blockade: By antagonizing the inhibitory 5-HT1A autoreceptors on serotonin neurons, this compound disinhibits these neurons. This leads to an increase in their firing rate and, consequently, an enhanced release of serotonin into the synaptic cleft.[4] This is a key mechanism by which this compound can potentiate serotonergic neurotransmission.

Postsynaptic Receptor Blockade: At postsynaptic sites, this compound blocks the action of serotonin on 5-HT1A heteroreceptors. The functional consequence of this action is dependent on the specific neuronal circuits involved.

The primary focus of this guide is the modulation of serotonin release, which is predominantly governed by this compound's action on presynaptic 5-HT1A autoreceptors.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the pharmacological profile and in vivo effects of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Selectivity vs. 5-HT1A | Reference |

| 5-HT1A | ~0.6 | - | [3] |

| Other 5-HT receptors | >240 | >400-fold | [3] |